This compound can be synthesized from biphenyl derivatives, which are widely available in chemical synthesis. It is classified as an aromatic amine due to the presence of an amino group attached to the biphenyl structure. Additionally, it falls under the category of sulfonamides, which are known for their antibacterial properties and are commonly used in the treatment of bacterial infections.
The synthesis of 4'-Amino-1,1'-biphenyl-4-sulfonamide typically involves several steps:
Technical parameters such as temperature control during reactions and the use of solvents like dichloromethane can significantly influence yields and purity. For instance, maintaining a low temperature during sulfonation helps prevent over-sulfonation and undesirable side products .
The molecular structure of 4'-Amino-1,1'-biphenyl-4-sulfonamide can be described as follows:
The compound's structure can be visualized using X-ray crystallography techniques, which reveal bond lengths and angles that contribute to its stability and reactivity .
4'-Amino-1,1'-biphenyl-4-sulfonamide participates in various chemical reactions:
These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize derivatives with improved properties .
The mechanism of action of 4'-Amino-1,1'-biphenyl-4-sulfonamide primarily involves its interaction with bacterial enzymes involved in folate synthesis:
This mechanism highlights the compound's potential as an antimicrobial agent .
The physical and chemical properties of 4'-Amino-1,1'-biphenyl-4-sulfonamide include:
These properties are essential for determining its handling and application in various formulations .
4'-Amino-1,1'-biphenyl-4-sulfonamide has several scientific applications:
Additionally, ongoing research explores its potential in developing new drugs targeting different bacterial strains resistant to conventional antibiotics .
4'-Amino-1,1'-biphenyl-4-sulfonamide emerged as a structurally optimized derivative within the broader class of biphenyl sulfonamides during medicinal chemistry investigations into zinc-binding enzyme inhibitors. While the exact date of its first synthesis remains undocumented in available literature, its development is intrinsically linked to late 20th-century research on sulfonamide pharmacophores targeting carbonic anhydrases. This compound represents a strategic molecular evolution from simpler aromatic sulfonamides (like acetazolamide) and carcinogenic aminobiphenyl precursors (notably biphenyl-4-amine, identified as a potent carcinogen [5]). Researchers specifically engineered 4'-amino-1,1'-biphenyl-4-sulfonamide to harness the favorable inhibitory properties of sulfonamides while mitigating the toxicological risks associated with unsubstituted aminobiphenyls. Its significance crystallized when studies revealed that the 4'-amino group and sulfonamide moiety, positioned on opposing phenyl rings, conferred exceptional affinity and selectivity toward specific human carbonic anhydrase isoforms, distinguishing it from earlier nonspecific inhibitors [2].
4'-Amino-1,1'-biphenyl-4-sulfonamide (Chemical Formula: C₁₂H₁₂N₂O₂S; Molecular Weight: 248.30 g/mol [1]) possesses a distinctive molecular architecture central to its biochemical interactions. Key structural features include:
The molecule adopts a non-planar conformation, with the dihedral angle between phenyl rings influencing its ability to access sterically constrained enzyme regions. Computational analyses (e.g., InChI Key: OFWFFDCOBHXZME-UHFFFAOYSA-N [1]) and crystallographic studies on analogs suggest this flexibility is crucial for high-affinity binding.
Table 1: Fundamental Physicochemical Properties of 4'-Amino-1,1'-biphenyl-4-sulfonamide
Property | Value | Source/Measurement |
---|---|---|
Molecular Formula | C₁₂H₁₂N₂O₂S | [1] |
Molecular Weight | 248.30 g/mol | [1] |
IUPAC Name | 4-(4-aminophenyl)benzenesulfonamide | [1] |
Boiling Point | 471.3 °C (at 760 mmHg) | [1] (Predicted/Calculated) |
Density | 1.335 g/cm³ | [1] (Predicted/Calculated) |
SMILES | C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)N | [1] |
Hydrogen Bond Donor Count | 2 (SO₂NH₂ and -NH₂) | Derived from structure |
Hydrogen Bond Acceptor Count | 4 (O=S=O and -NH₂) | Derived from structure |
Academic research on 4'-amino-1,1'-biphenyl-4-sulfonamide primarily explores its role as a privileged scaffold and potent inhibitor, focusing on two major therapeutic areas:
Carbonic Anhydrase (CA) Inhibition: This compound serves as a critical lead structure and synthetic precursor for developing isoform-selective CA inhibitors. Research demonstrates that derivatives incorporating substituents on the 4'-amino group or modifications to the sulfonamide can achieve exceptional potency and selectivity. Notably, structural analogs (e.g., incorporating 2''- or 3''-amino/carboxy groups) exhibit subnanomolar inhibition constants (KI = 0.57 – 31.0 nM) against human CA II, the dominant isoform involved in aqueous humor production and intraocular pressure regulation. This makes them prime candidates for antiglaucoma therapeutics. Crucially, these modifications simultaneously reduce activity against off-target isoforms like CA IX (KI = 92.0 – 555.7 nM), minimizing potential side effects [2]. Docking and molecular dynamics simulations reveal that the biphenyl core optimally positions the sulfonamide ZBG for zinc coordination while allowing the 4'-amino group and its substituents to engage in specific hydrogen bonding and hydrophobic interactions within distinct regions of the CA II active site, explaining the observed potency and selectivity.
HIV-1 Reverse Transcriptase Inhibition: Beyond CA inhibition, the biphenyl sulfonamide motif, including structures conceptually related to 4'-amino-1,1'-biphenyl-4-sulfonamide, is integrated into novel indolylarylsulfone (IAS) derivatives targeting HIV-1. While not the exact parent compound, research demonstrates that incorporating sulfonamide groups linked via alkyl diamine chains onto the IAS scaffold significantly enhances antiviral potency and safety profiles. Compounds like R10L4, utilizing the sulfonamide's ability to interact with the NNRTI binding pocket entrance channel, exhibit extraordinary activity against wild-type HIV-1 (EC50 = 0.007 μmol/L) and clinically relevant mutant strains (e.g., L100I, E138K, Y181C) with markedly reduced cytotoxicity (CC50 = 216.51 μmol/L) compared to earlier IAS drugs. Docking studies confirm critical interactions mediated by the sulfonamide moiety within the reverse transcriptase pocket [7].
Table 2: Key Research Focus Areas and Findings for 4'-Amino-1,1'-biphenyl-4-sulfonamide and Close Analogs
Research Area | Key Findings | Significance |
---|---|---|
Carbonic Anhydrase (CA) Inhibition | Subnanomolar CA II inhibitors (KI 0.57-31 nM) derived via 2''/3'' substitution on biphenyl scaffold [2]. | Validates scaffold for designing ocular therapeutics (e.g., glaucoma). |
High selectivity achieved for CA II over CA IX (KI ratio often >100-fold) [2]. | Reduces potential for off-target effects in cancer-related contexts. | |
Molecular docking confirms optimal zinc coordination by sulfonamide and key H-bonding by amino group/substituents [2]. | Provides structural rationale for potency, guiding future design. | |
Antiviral Drug Development | Sulfonamide-linked indolylarylsulfones (e.g., R10L4) show picomolar HIV-1 inhibition & high selectivity index (SI >30,000) [7]. | Highlights therapeutic potential beyond CA inhibition. |
Sulfonamide moiety enables critical binding pocket interactions, overcoming resistance mutations [7]. | Demonstrates scaffold versatility in targeting diverse enzymes. | |
Structure-Activity Relationship (SAR) Studies | Position of amino/carboxy substituents (2''/3'' vs 4'') drastically impacts CA isoform selectivity and affinity [2]. | Guides rational optimization for specific therapeutic applications. |
Linker chemistry between sulfonamide and extended pharmacophores critically modulates cytotoxicity and potency [7]. | Informs design of safer, more effective derivatives. |
Research continues to exploit the dual functionality (zinc-binding sulfonamide and modifiable amino group) and conformational properties of 4'-amino-1,1'-biphenyl-4-sulfonamide. Current efforts focus on: synthesizing libraries with diverse 4'-substituents to further refine CA isoform selectivity profiles; exploring its integration into hybrid molecules or prodrugs for enhanced bioavailability; and investigating its potential as a scaffold for targeting other therapeutically relevant enzymes beyond CAs and HIV-RT, leveraging its proven capacity for high-affinity protein interactions.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7